REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:6]([C:7]([NH2:9])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.C(C1C=CC(C)=NC=1)C.Cl[C:22](OCC)=[O:23].Cl>C(OCCCC)(=O)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:11][C:22](=[O:23])[NH:9][C:7](=[O:8])[C:6]=2[CH:10]=1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(C(=O)N)=C1)O
|
Name
|
|
Quantity
|
284 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=CC(=NC1)C
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Name
|
|
Quantity
|
233 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This addition
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was slowly heated (in about two hours)
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
under reflux for an additional period of about 5 hours (jacket 110° C., internal temperature (IT) 90° C.)
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture stirred for about 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with n-butyl acetate
|
Type
|
CUSTOM
|
Details
|
to dry overnight in vacuo at 60° C
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(NC(O2)=O)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 321 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |